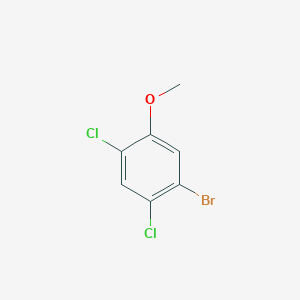![molecular formula C13H8F3NO3 B186604 6-[3-(Trifluoromethoxy)phenyl]nicotinic acid CAS No. 197847-91-9](/img/structure/B186604.png)
6-[3-(Trifluoromethoxy)phenyl]nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-[3-(Trifluoromethoxy)phenyl]nicotinic acid” is a chemical compound with the CAS Number: 197847-91-9 . It has a molecular weight of 283.21 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H8F3NO3/c14-13(15,16)20-10-3-1-2-8(6-10)11-5-4-9(7-17-11)12(18)19/h1-7H,(H,18,19) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.21 . The storage temperature for this compound is between 28°C .Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Mechanisms
6-[3-(Trifluoromethoxy)phenyl]nicotinic acid is closely related to nicotinic acid (niacin), which has been extensively studied for its pharmacological properties, particularly in the context of lipid metabolism and cardiovascular disease prevention. Niacin is the most potent clinically available treatment for modifying lipid profiles, including lowering LDL cholesterol and VLDL cholesterol while raising HDL cholesterol. Its effectiveness in reducing cardiovascular events and the progression of atherosclerosis is notable. The identification of the G-protein-coupled receptor 109A as the receptor for nicotinic acid has provided insights into how treatment with this compound leads to favorable alterations in HDL cholesterol. Additionally, nonlipid-mediated anti-inflammatory effects, such as direct enhancement of adiponectin secretion, demonstrate nicotinic acid's novel atheroprotective roles (Digby, Lee, & Choudhury, 2009).
Anticancer Potential
Research into nicotinic acid derivatives, including compounds structurally related to this compound, has shown promising anticancer properties. These derivatives have been found to exhibit a wide variety of biological activities that are significant in the development of anticancer drugs. The synthetic approaches and investigation of the anticancer potential of nicotinamide derivatives have indicated considerable work in this area. The information from these studies may be valuable for researchers seeking to develop efficient anticancer drugs (Jain, Utreja, Kaur, & Jain, 2020).
Bioanalytical Methods and Clinical Pharmacology
The surge in popularity of niacin for the treatment of lipid disorders has underscored the importance of quantifying and monitoring the levels of niacin and its metabolites in clinical studies. HPLC and LC-MS/MS assays have been employed successfully for this purpose in various biological matrices. These bioanalytical methods have proven essential for understanding niacin's metabolic pathways and tolerability/adverse effect profiles, providing insights into the clinical pharmacology of niacin and its derivatives, including this compound (Mullangi & Srinivas, 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 6-[3-(Trifluoromethoxy)phenyl]nicotinic acid is the Transient Receptor Potential Melastatin 8 (TRPM8) . TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents . It plays a crucial role in the sensation of cold and pain, and its antagonists are being investigated for the treatment of conditions like migraine .
Mode of Action
This compound acts as an antagonist of the TRPM8 receptor . By binding to this receptor, it inhibits the flow of cations through the channel, thereby reducing the sensation of cold and pain .
Biochemical Pathways
It is known that trpm8 is involved in thecalcium signaling pathway , which plays a key role in various cellular processes . By inhibiting TRPM8, this compound could potentially affect calcium homeostasis and related processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of cold and pain sensations . By inhibiting the TRPM8 receptor, this compound can potentially alleviate symptoms in conditions like migraine .
Eigenschaften
IUPAC Name |
6-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-3-1-2-8(6-10)11-5-4-9(7-17-11)12(18)19/h1-7H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRMIDAWXMTKGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647045 |
Source


|
| Record name | 6-[3-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
197847-91-9 |
Source


|
| Record name | 6-[3-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

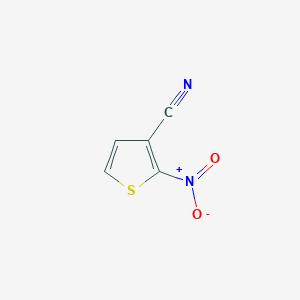



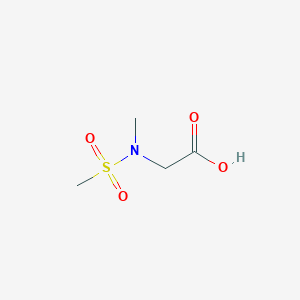

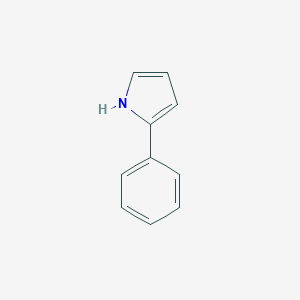

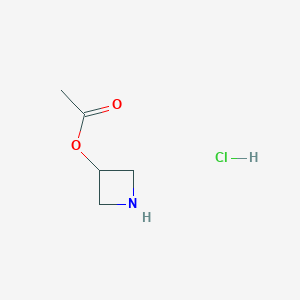
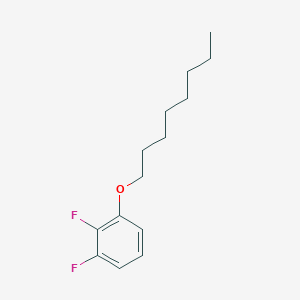
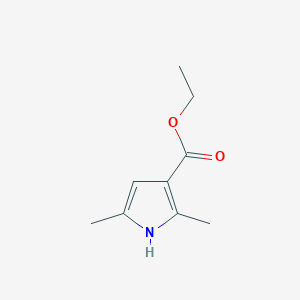
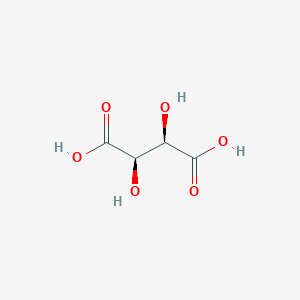
![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)
